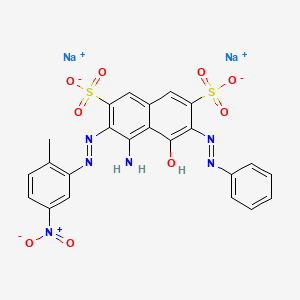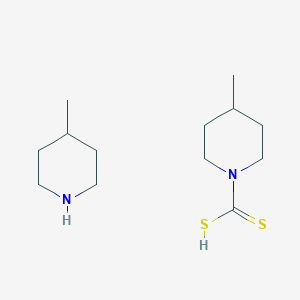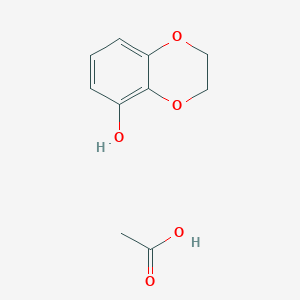
Acetic acid;2,3-dihydro-1,4-benzodioxin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,3-dihydro-1,4-benzodioxin-5-ol is a chemical compound with the molecular formula C10H10O4 It is a derivative of 1,4-benzodioxin, a bicyclic organic compound consisting of a benzene ring fused with a dioxin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,3-dihydro-1,4-benzodioxin-5-ol typically involves the reaction of 3,4-dihydroxybenzaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2,3-dihydro-1,4-benzodioxin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in derivatives with various functional groups.
Applications De Recherche Scientifique
Acetic acid;2,3-dihydro-1,4-benzodioxin-5-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of acetic acid;2,3-dihydro-1,4-benzodioxin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxane: A structurally related compound with similar bicyclic features.
2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid: Another derivative with a carboxylic acid functional group.
2,3,4,5-Tetrahydro-1,5-benzoxazepines-3-ol: A compound with a similar ring structure but different functional groups.
Uniqueness
Acetic acid;2,3-dihydro-1,4-benzodioxin-5-ol is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
6204-61-1 |
|---|---|
Formule moléculaire |
C10H12O5 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
acetic acid;2,3-dihydro-1,4-benzodioxin-5-ol |
InChI |
InChI=1S/C8H8O3.C2H4O2/c9-6-2-1-3-7-8(6)11-5-4-10-7;1-2(3)4/h1-3,9H,4-5H2;1H3,(H,3,4) |
Clé InChI |
HTYPHIMLIPDVBB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1COC2=C(C=CC=C2O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid](/img/structure/B14738626.png)
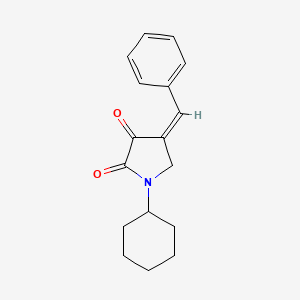
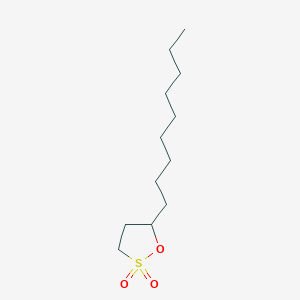
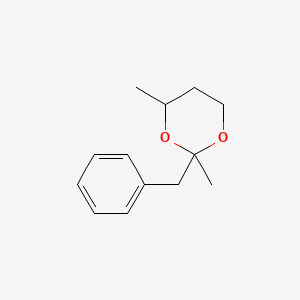
![2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid](/img/structure/B14738658.png)
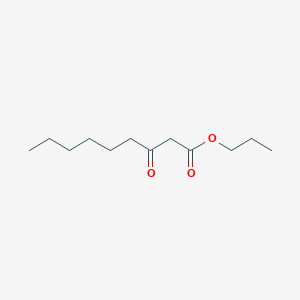

![2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione](/img/structure/B14738676.png)

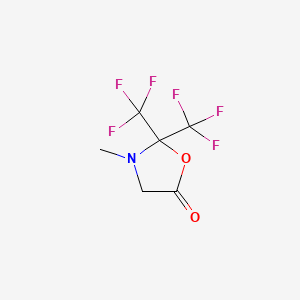
![(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one](/img/structure/B14738690.png)
